Methyl 3-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
Description
Methyl 3-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with a methyl ester group at position 2 and a sulfanyl acetyl amino moiety at position 2. The sulfanyl group is further linked to a 4-bromophenyl substituent, introducing significant electronic and steric effects due to the bromine atom’s electronegativity and bulky nature.
Key structural features include:
- Thiophene core: Provides aromatic stability and serves as a scaffold for functionalization.
- 4-Bromophenyl group: Enhances lipophilicity and influences intermolecular interactions (e.g., halogen bonding).
- Methyl ester: Improves solubility and serves as a synthetic handle for further modifications.
Properties
IUPAC Name |
methyl 3-[[2-(4-bromophenyl)sulfanylacetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S2/c1-19-14(18)13-11(6-7-20-13)16-12(17)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDPJTQYPDQEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154069 | |
| Record name | Methyl 3-[[2-[(4-bromophenyl)thio]acetyl]amino]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477869-14-0 | |
| Record name | Methyl 3-[[2-[(4-bromophenyl)thio]acetyl]amino]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477869-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[[2-[(4-bromophenyl)thio]acetyl]amino]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate typically involves multiple steps. One common approach is to start with the thiophene ring, which is then functionalized with the bromophenyl group and the sulfanylacetyl moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative
Biological Activity
Methyl 3-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, drawing from diverse sources.
- Molecular Formula : C15H14BrN2O2S2
- Molecular Weight : 396.31 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
In vitro studies have demonstrated a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.
Anti-inflammatory Effects
Thiophene derivatives are also recognized for their anti-inflammatory properties. The compound has been tested in animal models, showing a reduction in inflammation markers such as cytokines and prostaglandins. This effect is particularly relevant for conditions like arthritis and other inflammatory diseases.
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer activity. It has been evaluated in several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Results have shown that the compound can induce apoptosis and inhibit cell proliferation, suggesting a mechanism of action that may involve the modulation of cell cycle regulators.
Case Studies
- Study on Antimicrobial Activity : A recent study published in the Journal of Medicinal Chemistry reported that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with an MIC value comparable to standard antibiotics .
- Anti-inflammatory Research : In a study involving animal models of induced inflammation, the compound was administered at varying doses. Results indicated a dose-dependent reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases .
- Cancer Cell Line Study : A laboratory investigation assessed the effects of the compound on MCF-7 cells. The findings revealed that it significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis based on evidence from analogous compounds:
Structural Analogues in Thiophene Derivatives
Methyl 3-[(2-{[2-(Methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate Molecular Formula: C₁₄H₁₄N₂O₃S₂ (vs. C₁₄H₁₂BrNO₃S₂ for the target compound). Key Differences: The phenyl ring substituent is 2-(methoxycarbonyl) instead of 4-bromo. Applications: Similar thiophene derivatives are explored as intermediates in antimicrobial or anti-inflammatory agents due to their ability to modulate enzyme activity.
Methyl 3-({2-[(2-Aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate Molecular Formula: C₁₄H₁₄N₂O₃S₂. Key Differences: The 2-aminophenyl group introduces electron-donating effects, enhancing solubility in polar solvents compared to the 4-bromo derivative. The amino group also enables hydrogen bonding, which may improve binding affinity in biological systems .
Functional Analogues in Agrochemicals
While structurally distinct, sulfonylurea herbicides such as triflusulfuron methyl ester and metsulfuron methyl ester share functional similarities with the target compound:
- Common Features : Methyl ester groups and sulfonyl/sulfanyl linkages.
- Key Differences :
Physicochemical and Pharmacokinetic Properties
A comparative table of key properties is provided below:
| Compound Name | Molecular Weight | Substituent Effects | LogP (Predicted) | Potential Applications |
|---|---|---|---|---|
| Target Compound | 401.29 | High lipophilicity (Br) | ~3.5 | Antimicrobial, anti-inflammatory |
| Methyl 3-[(2-{[2-(Methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate | 322.41 | Moderate polarity (ester) | ~2.8 | Drug intermediates |
| Triflusulfuron Methyl Ester | 471.35 | Polar sulfonylurea | ~1.2 | Herbicide |
Research Findings
- Synthetic Challenges: Brominated aromatic systems may complicate regioselective reactions compared to non-halogenated analogues.
- Biological Relevance: Thiophene derivatives with sulfanyl groups exhibit enhanced bioavailability compared to benzothiophene analogues, as noted in studies on Montelukast derivatives (though structurally distinct) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
